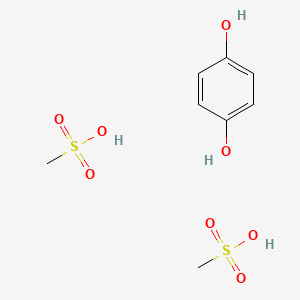
Benzene-1,4-diol;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,4-diol, also known as hydroquinone, is an aromatic organic compound that is a type of phenol, a derivative of benzene, having the chemical formula C6H4(OH)2. It has two hydroxyl groups bonded to a benzene ring in a para position. Methanesulfonic acid (CH3SO3H) is a strong organic acid that is colorless, odorless, and possesses a very low vapor pressure. The combination of these two compounds forms a unique chemical entity with diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Hydroquinone is produced industrially in two main ways. The most widely used route involves the dialkylation of benzene with propene to give 1,4-diisopropylbenzene. This compound reacts with air to afford the bis(hydroperoxide), which rearranges in acid to give acetone and hydroquinone . Methanesulfonic acid is typically produced by the sulfonation of methane with sulfur trioxide, a process that is highly selective and scalable .
Industrial Production Methods
Hydroquinone is produced on a large scale using the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. Methanesulfonic acid is produced industrially by the reaction of methane with sulfur trioxide, often in the presence of a catalyst to enhance selectivity and yield .
化学反応の分析
Types of Reactions
Reduction: Quinone can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: Hydroquinone undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Ferric chloride, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Sulfuric acid, nitric acid.
Major Products Formed
Oxidation: Quinone.
Reduction: Hydroquinone.
Substitution: Various substituted hydroquinones depending on the reagents used.
科学的研究の応用
Hydroquinone and methanesulfonic acid have numerous applications in scientific research:
作用機序
Hydroquinone exerts its effects by undergoing oxidation-reduction reactions. It can donate electrons to reactive oxygen species, thereby neutralizing them and reducing oxidative stress . Methanesulfonic acid acts as a strong acid, donating protons in various chemical reactions. It is also involved in the sulfonation of organic compounds, which is a key step in many industrial processes .
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar to hydroquinone but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar to hydroquinone but with hydroxyl groups in the meta position.
Benzenesulfonic acid: Similar to methanesulfonic acid but with a benzene ring instead of a methane group.
Uniqueness
Hydroquinone is unique due to its para-positioned hydroxyl groups, which confer specific chemical properties and reactivity. Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a preferred choice in green chemistry applications .
特性
CAS番号 |
126150-65-0 |
|---|---|
分子式 |
C8H14O8S2 |
分子量 |
302.3 g/mol |
IUPAC名 |
benzene-1,4-diol;methanesulfonic acid |
InChI |
InChI=1S/C6H6O2.2CH4O3S/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4,7-8H;2*1H3,(H,2,3,4) |
InChIキー |
AAKBGPWEPYJQHC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















